
Methyl l-leucyl-l-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl l-leucyl-l-alaninate is a dipeptide ester composed of the amino acids leucine and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl l-leucyl-l-alaninate can be synthesized through a peptide coupling reaction. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Activation of the carboxyl group of l-leucine with DCC.
- Coupling of the activated l-leucine with l-alanine methyl ester in the presence of DMAP.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases. Lipases from sources such as Rhizomucor miehei and Candida rugosa have been shown to catalyze the esterification of amino acids with high regio- and stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl l-leucyl-l-alaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: l-leucyl-l-alanine and methanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl l-leucyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and induce cell death in certain types of cancer cells.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of methyl l-leucyl-l-alaninate involves its uptake by cells through receptor-mediated endocytosis. Once inside the lysosomes, it is converted into higher oligomers by dipeptidyl peptidase I. These oligomers cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events resulting in apoptosis, including the activation of caspase-3-like proteases and DNA fragmentation .
Comparación Con Compuestos Similares
Methyl l-leucyl-l-leucinate: Another dipeptide ester with similar apoptotic properties.
Methyl l-alanyl-l-alaninate: A dipeptide ester used in similar biochemical studies.
Methyl l-phenylalanyl-l-alaninate:
Uniqueness: Methyl l-leucyl-l-alaninate is unique due to its specific combination of leucine and alanine, which imparts distinct biochemical properties. Its ability to induce apoptosis through lysosomal membrane permeabilization sets it apart from other dipeptide esters .
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)5-8(11)9(13)12-7(3)10(14)15-4/h6-8H,5,11H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
Clave InChI |
MSJQGHXFANABFS-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


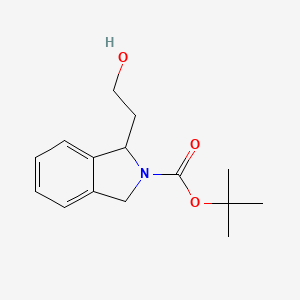
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
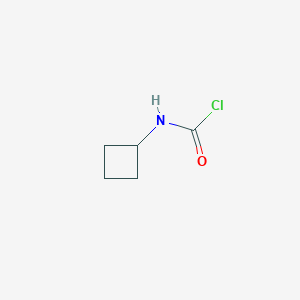
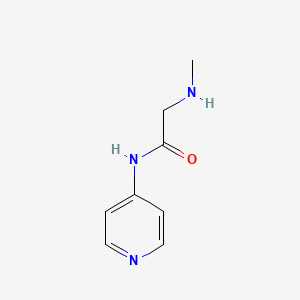
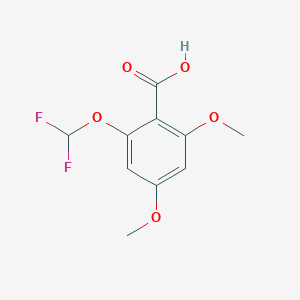
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)


![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)

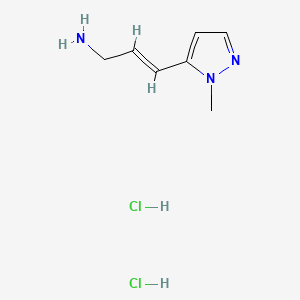
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)

